molecular formula C₁₄H₁₃NO B1142330 Ethanone, 1,2-diphenyl-, oxime CAS No. 57736-10-4

Ethanone, 1,2-diphenyl-, oxime

Cat. No. B1142330
CAS RN: 57736-10-4
M. Wt: 211.26
InChI Key:
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Description

"Ethanone, 1,2-diphenyl-, oxime" is a compound of significant interest in organic chemistry due to its structural peculiarities and potential applications. The study of its synthesis, molecular structure, chemical reactions, and properties offers insights into its versatility and potential utility in various chemical processes.

Synthesis Analysis

The synthesis of "Ethanone, 1,2-diphenyl-, oxime" involves a set of reactions starting from specific aryl-ethanones and employing oximation reactions. Structural studies have been performed to understand the intermolecular hydrogen bonding networks, revealing the role of homomeric oxime interactions and cooperative oxime-N(pyridyl) and CH/π interactions in crystal packing (Alcalde et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds shows a diversity in their hydrogen bonding patterns, highlighting the presence of dimeric structures and the influence of oxime functional groups in determining the molecular conformation and stability. X-ray crystallography and NMR studies provide evidence of these structural nuances (Low et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving "Ethanone, 1,2-diphenyl-, oxime" demonstrate its reactivity and the formation of complex structures. The interaction with copper and the extraction capabilities of related oximes have been explored, indicating better extractant properties compared to other derivatives (Krzyżanowska et al., 1989).

Physical Properties Analysis

The physical properties, including the stability and crystalline structure of derivatives, have been thoroughly investigated. These studies reveal the importance of aromatic moieties in determining the stability and solid-state structure of these compounds (Wang et al., 2006).

Scientific Research Applications

Synthesis and Characterization of New Ligands

The compound has been utilized in the synthesis of new ligand types, such as N2O2, which further reacts with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) to form complexes. These complexes are characterized by spectroscopic methods, showcasing the compound's utility in forming new chemical entities with potential applications in various fields, including medicine and biochemistry (A. T. Numan, I. O. Issa, & Leqaa Khalid, 2008).

Development of Novel Heterocycles

Ethanone, 1,2-diphenyl-, oxime has been instrumental in generating a variety of heterocyclic systems through reactions with sodium hydride and dielectrophiles, leading to the creation of dioxazines, dioxazepines, and other heterocycles. This showcases its versatility in organic synthesis, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science (M. S. Singh & A. Singh, 2004).

Antimicrobial and Pesticidal Activities

The compound's derivatives have been explored for antimicrobial, nematicidal, and pesticidal activities, particularly in the form of chromium(III) and palladium(II) macrocyclic complexes. These studies highlight the potential of Ethanone, 1,2-diphenyl-, oxime derivatives in contributing to the development of new agents for controlling pests and pathogens, which is crucial for agriculture and public health (Iffat Masih, N. Fahmi, & Rajkumar, 2013).

Contribution to Supramolecular Chemistry

Research involving Ethanone, 1,2-diphenyl-, oxime and its oxime derivatives has also extended to supramolecular chemistry, where its ability to form hydrogen bonding networks has been examined. This contributes to a deeper understanding of molecular interactions and the design of novel materials with specific properties (E. Alcalde et al., 2008).

properties

IUPAC Name

(NZ)-N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019411
Record name 1,2-Diphenyl-1-ethanone oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenyl-1-ethanone oxime

CAS RN

952-06-7
Record name Acetophenone, oxime
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Record name 1,2-Diphenyl-1-ethanone oxime
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Record name 1,2-diphenylethanone oxime
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